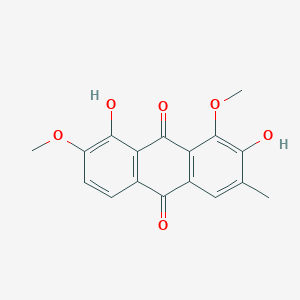
7-Methoxy obtusifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy obtusifolin is a naturally occurring anthraquinone derivative found in the seeds of Cassia tora. It is known for its various biological activities, including its role as a tyrosinase inhibitor and its potential chemopreventive effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy obtusifolin can be achieved through continuous-flow technology, which has been widely adopted in manufacturing active pharmaceutical ingredients. One efficient method involves the multi-step continuous-flow synthesis starting from anisole. Anisole is mixed with succinic anhydride and aluminum chloride in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. This compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with methanesulfonic acid to form 7-methoxy-1-tetralone .
Industrial Production Methods: The continuous-flow synthesis method offers significant advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and higher purity of the final product. The overall yield of 7-methoxy-1-tetralone can reach up to 76.6% with 99% purity, making it a reliable approach for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit tyrosinase activity competitively, with an IC50 value of 7.0 μM .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aluminum chloride for Friedel–Crafts acylation, methanesulfonic acid for the formation of 7-methoxy-1-tetralone, and various solvents such as dimethyl sulfoxide (DMSO), ethanol, and water for dissolution .
Major Products Formed: The major products formed from the reactions involving this compound include 7-methoxy-1-tetralone and other intermediates used in the synthesis of pharmaceutical compounds such as dezocine .
Wissenschaftliche Forschungsanwendungen
7-Methoxy obtusifolin has a wide range of scientific research applications. It is used in chemistry for its role as a tyrosinase inhibitor and in biology for its potential chemopreventive effects. In medicine, it has been studied for its ability to inhibit CYP1A2 enzyme activity, which is responsible for activating procarcinogens . Additionally, it has shown potential in preventing breast cancer metastasis, reducing cartilage damage in osteoarthritis, and ameliorating memory impairment .
Wirkmechanismus
The mechanism of action of 7-Methoxy obtusifolin involves its ability to inhibit tyrosinase activity competitively. It also inhibits CYP1A2-mediated phenacetin O-deethylation through a combination of hydrophobic interactions and hydrogen bonding . In the context of acute kidney injury, this compound has been shown to inactivate the NF-κB signaling pathway, thereby reducing inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C17H14O6 |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |
InChI-Schlüssel |
SLDOOOYICLSPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















